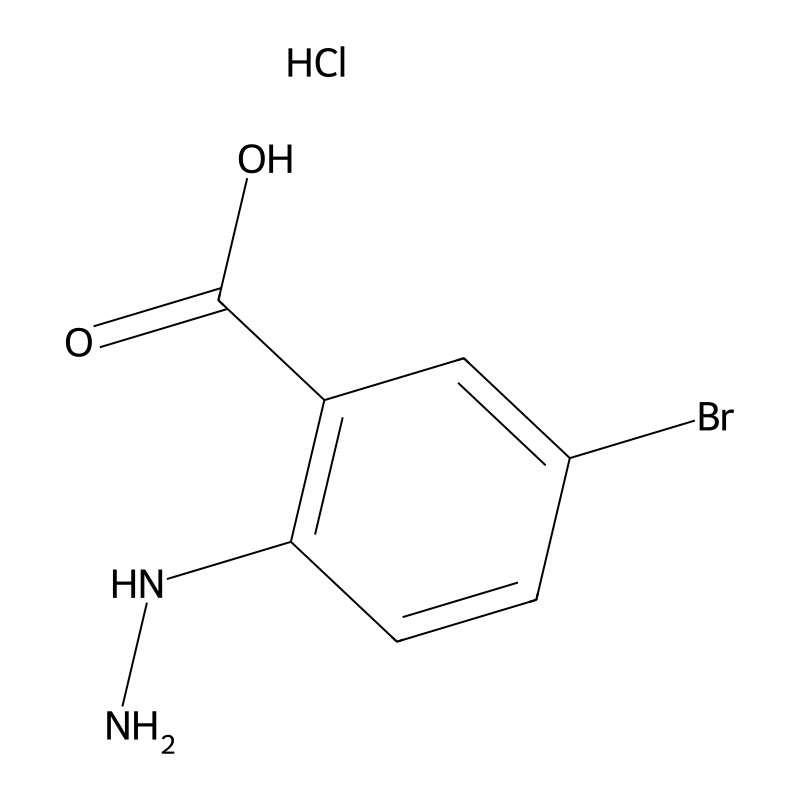

5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 267.51 g/mol. It is characterized by the presence of a bromine atom at the 5-position and a hydrazine functional group at the 2-position of the benzoic acid structure. This compound is known for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound is classified as an irritant and requires careful handling due to its hazardous nature .

There is currently no scientific research available on the mechanism of action of 5-bromo-2-hydrazinylbenzoic acid hydrochloride.

- Nucleophilic substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.

- Hydrazone formation: The hydrazine group can react with carbonyl compounds to form hydrazones, which are important in organic synthesis.

- Acid-base reactions: As a carboxylic acid derivative, it can participate in acid-base reactions, forming salts or esters under appropriate conditions.

These reactions make it a versatile intermediate for synthesizing more complex molecules .

The synthesis of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride can be achieved through several methods:

- Bromination of 2-Hydrazinobenzoic Acid: The starting material, 2-hydrazinobenzoic acid, can be brominated using bromine or brominating agents in an appropriate solvent.

- Hydrochloride Salt Formation: The resulting product can be converted into its hydrochloride form by reacting it with hydrochloric acid.

- Alternative Synthesis: Other synthetic routes may involve coupling reactions or modifications of existing benzoic acid derivatives to introduce the hydrazine and bromine functionalities .

5-Bromo-2-hydrazinylbenzoic acid hydrochloride has several applications, particularly in:

- Medicinal Chemistry: As a potential lead compound for developing new pharmaceuticals due to its unique structural features.

- Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including agrochemicals and dyes.

- Research: Employed in biochemical assays and proteomics research to study protein interactions and enzyme activities .

Several compounds share structural similarities with 5-Bromo-2-hydrazinylbenzoic acid hydrochloride. These include:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-Hydrazinobenzoic Acid Hydrochloride | 52356-01-1 | 0.86 |

| 4-Bromo-2-Hydrazinylbenzoic Acid Hydrochloride | 1231892-17-3 | 0.88 |

| 2-Amino-4-bromo-6-methylbenzoic Acid | 1191076-36-4 | 0.86 |

| 2-Amino-4,5-dibromobenzoic Acid | 75057-62-4 | 0.85 |

| 4-Hydrazinylbenzoic Acid Hydrochloride | 24589-77-3 | 0.77 |

These compounds exhibit similar functionalities but differ in their specific substituents and biological activities, highlighting the uniqueness of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride within this group .